

Psoralen-c 2 cep experimental controls and best practices

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Compound of Interest

Compound Name: Psoralen-c 2 cep

Cat. No.: B15344156

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Psoralen-c2 CEP Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for using Psoralen-c2 Cyanoethyl Phosphoramidite (CEP) in their experiments. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guidance to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is Psoralen-c2 CEP and what is its primary application?

Psoralen-c2 CEP is a phosphoramidite reagent used in oligonucleotide synthesis to incorporate a psoralen moiety at a specific position, most commonly the 5'-terminus. Its primary application is to induce covalent cross-links between strands of DNA or RNA upon exposure to long-wave ultraviolet (UVA) light. This makes it a valuable tool for studying DNA-protein interactions, DNA repair mechanisms, and for applications in antisense therapy and diagnostics.

Q2: What is the mechanism of Psoralen-induced cross-linking?

Psoralens are tricyclic aromatic compounds that intercalate into the DNA double helix, primarily at 5'-TA and 5'-AT sequences.^[1] Upon irradiation with UVA light (typically 350-365 nm), the psoralen molecule can form a covalent cyclobutane adduct with a thymine base on one strand (a monoadduct).^{[1][2]} With continued irradiation, a second photochemical reaction can occur with a thymine on the opposite strand, resulting in an interstrand cross-link (a diadduct).^{[1][2]}

Q3: What are the recommended wavelengths for cross-linking and reversal?

The formation of psoralen-DNA adducts is induced by long-wave UVA light. The reversal of the diadducts (cross-links) can be achieved by irradiation with short-wave UV light.

Process	Wavelength (nm)	Notes
Cross-linking	350 - 365	Induces the formation of monoadducts and diadducts. [2]
Reversal	254	Can photoreverse the diadducts (cross-links).[2]

Q4: What is the expected cross-linking efficiency of Psoralen-c2 compared to other psoralen derivatives?

The length of the linker arm between the psoralen moiety and the oligonucleotide can impact cross-linking efficiency. Research has shown that Psoralen-c2 may have a lower cross-linking efficiency compared to derivatives with longer linkers, such as Psoralen-c6.

Psoralen Derivative	Linker	Reported Cross-linking Efficiency	Experimental Context
Psoralen-c2	C2	< 40%	Photo-crosslinking of an mRNA template for mRNA-protein fusion. [3]
Psoralen-c6	C6	> 80%	Photo-crosslinking of an mRNA template for mRNA-protein fusion. [3]
Psoralen-c6	C6	~49% (diadduct)	Photo-crosslinking of a triplex-forming oligonucleotide to dsDNA.[4]

It is important to note that efficiency can be highly dependent on the specific sequence context, oligonucleotide concentration, and irradiation conditions.

Experimental Protocols

Detailed Methodology for Psoralen-Oligonucleotide Cross-linking

This protocol is a general guideline synthesized from published research. Optimization of specific parameters, such as oligonucleotide and psoralen concentration, and UVA dose, is highly recommended for each experimental setup.

1. Oligonucleotide Synthesis with Psoralen-c2 CEP

- **Synthesis:** Incorporate Psoralen-c2 CEP at the desired position (typically the 5'-terminus) of your oligonucleotide using standard automated DNA/RNA synthesis protocols. A longer coupling time of 10 minutes is recommended for the Psoralen-c2 phosphoramidite.
- **Deprotection:** Use mild deprotection conditions to avoid degradation of the psoralen moiety. Recommended conditions are 0.4M Methanolic NaOH for 17 hours at room temperature or ammonium hydroxide for 24 hours at room temperature. Note that NaOH is not compatible with dmf protecting groups.
- **Purification:** Purify the psoralen-modified oligonucleotide using standard methods such as HPLC or PAGE.

2. Hybridization of Psoralen-modified Oligonucleotide

- **Annealing:** Anneal the psoralen-modified oligonucleotide to its complementary target DNA or RNA strand in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
- **Concentration:** The concentration of oligonucleotides can influence cross-linking efficiency. It has been shown that higher concentrations of triplex-forming oligonucleotides can increase the efficiency of interstrand cross-link formation.^[5]

3. UVA Irradiation for Cross-linking

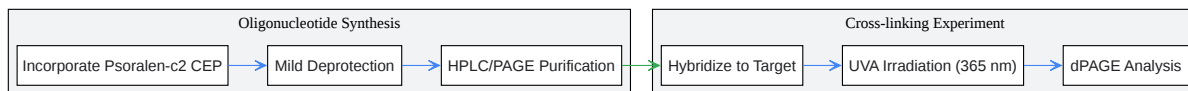
- **Light Source:** Use a UVA light source with a peak emission around 365 nm.

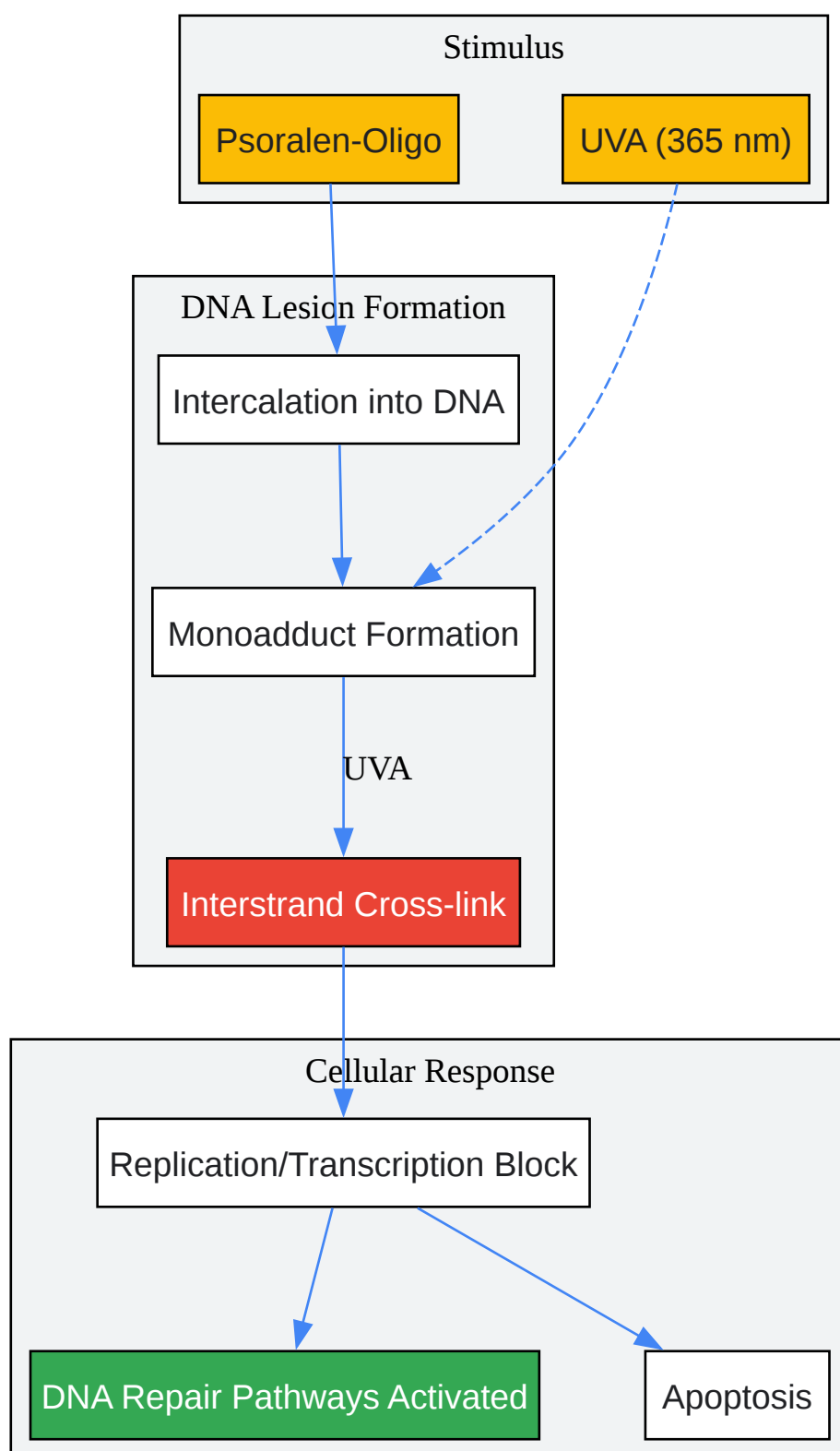
- **Irradiation Conditions:** Place the sample in a suitable container (e.g., a microcentrifuge tube or a well of a microplate) and irradiate on ice to minimize heat-induced damage. The optimal irradiation time and intensity will need to be determined empirically. A starting point could be irradiation for 15-60 minutes.
- **Monitoring:** The formation of cross-links can be monitored by denaturing polyacrylamide gel electrophoresis (dPAGE). Cross-linked species will migrate slower than the individual strands.

4. Analysis of Cross-linking

- **dPAGE:** After irradiation, add an equal volume of a denaturing loading buffer (e.g., 90% formamide, 10 mM EDTA) to the samples. Heat the samples at 95°C for 5 minutes and then rapidly cool on ice.
- **Visualization:** Separate the samples on a denaturing polyacrylamide gel. Visualize the bands using a suitable method, such as staining with SYBR Gold or autoradiography if one of the oligonucleotides is radiolabeled.

Visualizations





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